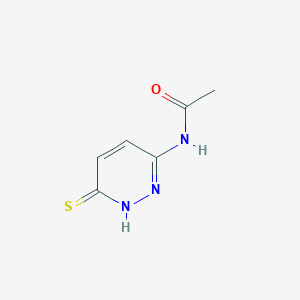![molecular formula C25H20FN3O3S B2798752 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide CAS No. 894553-59-4](/img/structure/B2798752.png)
2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3'-(4-Fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide is an intriguing compound due to its complex structure and multifaceted properties. It comprises an indoline, thiazolidine, and acetamide, each contributing to its distinctive chemical behavior and potential applications. Its synthesis, reactions, and applications draw significant interest in medicinal chemistry, material science, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide typically involves multi-step synthetic routes. The synthesis begins with the formation of the spiro[indoline-thiazolidine] core, followed by the introduction of the 4-fluorophenyl and m-tolyl substituents. Key reaction steps often include:
Condensation Reactions: : Combining indoline derivatives with thiazolidine compounds.
N-Acylation: : Forming the acetamide linkage.
Fluorination: : Introducing the fluorine atom using agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
While specific industrial processes may vary, large-scale production often leverages optimized reaction conditions to maximize yield and purity. Efficient catalytic systems and continuous flow reactors may be employed to streamline the synthesis, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3'-(4-Fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide is versatile, undergoing various chemical reactions:
Oxidation: : The compound can undergo oxidation, typically affecting the indoline moiety, forming oxidized derivatives under the influence of strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: : The reduction reactions might target specific bonds, such as the carbonyl groups, using reducing agents like sodium borohydride (NaBH4).
Substitution: : Aromatic substitution reactions, particularly on the fluorophenyl ring, may involve electrophilic reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, hydrogen peroxide (H2O2).
Reducing Agents: : NaBH4, lithium aluminium hydride (LiAlH4).
Substituents: : Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidized Derivatives: : Products with modified indoline structure.
Reduced Derivatives: : Compounds with altered carbonyl functionality.
Substituted Aromatic Compounds: : New derivatives with additional substituents on the aromatic rings.
Scientific Research Applications
2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide has numerous applications:
Chemistry: : Acts as a building block for synthesizing complex molecules.
Biology: : Potential bioactive compound with antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Used in material science for developing novel materials with specific properties.
Mechanism of Action
The compound's effects are attributed to its interaction with various molecular targets. Its mechanism of action may include:
Inhibition of Enzymes: : Binding to specific enzymes, thereby modulating their activity.
DNA Intercalation: : Inserting itself between DNA base pairs, affecting gene expression.
Receptor Binding: : Interacting with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3'-(4-Chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide
2-(3'-(4-Bromophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide
Uniqueness
The presence of the 4-fluorophenyl group distinguishes it from its chlorinated or brominated analogs, imparting unique electronic and steric properties. These differences can influence its reactivity, biological activity, and overall application potential, making 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide particularly noteworthy in its class.
Hope this was exactly what you needed! What do you think?
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3S/c1-16-5-4-6-18(13-16)27-22(30)14-28-21-8-3-2-7-20(21)25(24(28)32)29(23(31)15-33-25)19-11-9-17(26)10-12-19/h2-13H,14-15H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFMYUWWNGZQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
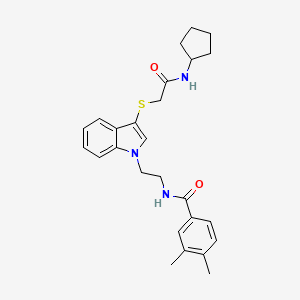
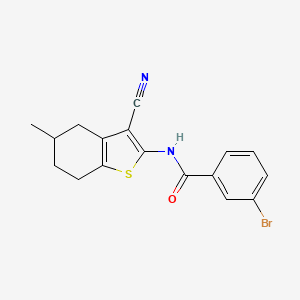
![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2798672.png)
![ethyl 2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]acetate](/img/structure/B2798673.png)
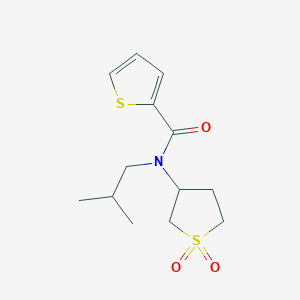
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)
![7-ethyl-1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798678.png)
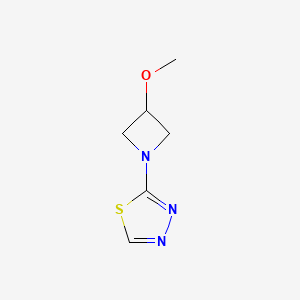
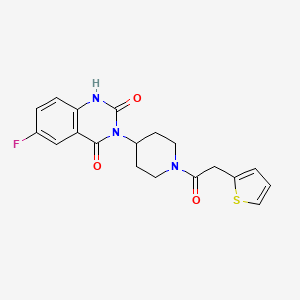

![(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2798683.png)
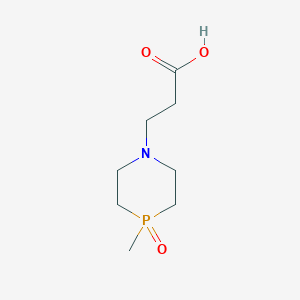
![N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2798688.png)
